![molecular formula C15H14N4O3S B2770200 N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide CAS No. 478259-19-7](/img/structure/B2770200.png)
N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide, with the molecular formula C15H14N4O3S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The compound can be synthesized through various methods involving the reaction of hydrazine derivatives with isoxazole precursors. The general synthetic route involves the formation of the isoxazole ring followed by acylation with phenyl and thienyl substituents. The synthesis typically yields high-purity products suitable for biological testing.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effective inhibition against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. The compound's Minimum Inhibitory Concentration (MIC) values were determined to be significant but varied based on the specific strain tested.
Microbial Strain | MIC (µM) |
---|---|
Mycobacterium tuberculosis | 250 |
Mycobacterium avium | >250 |
Mycobacterium kansasii | >250 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in neurotransmission and their inhibition is a target for treating neurodegenerative diseases.
- AChE Inhibition : The compound showed moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM.
- BuChE Inhibition : The IC50 values were higher, ranging from 58.01 µM to 277.48 µM.
These findings suggest that structural modifications of hydrazinecarboxamides can enhance enzyme inhibition properties, making them potential candidates for further development as therapeutic agents.
Anti-inflammatory Activity
The compound's derivatives have been investigated for anti-inflammatory properties, particularly their selectivity towards cyclooxygenase enzymes (COX). Some derivatives have demonstrated significant COX-2 selectivity, which is advantageous for developing anti-inflammatory medications with fewer gastrointestinal side effects.
Case Studies
- Case Study on Antimycobacterial Activity : A study evaluated a series of hydrazinecarboxamides, including our compound of interest, against drug-susceptible and resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited enhanced activity compared to traditional treatments.
- Enzyme Inhibition Study : A comparative study assessed various hydrazine derivatives for their AChE inhibitory effects. The results showed that modifying the hydrazine backbone significantly influenced the inhibitory potency, with some compounds outperforming established drugs like rivastigmine.
Propiedades
IUPAC Name |
1-phenyl-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-14(12-9-11(19-22-12)13-7-4-8-23-13)17-18-15(21)16-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,17,20)(H2,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFBUSQBHNMDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CS2)C(=O)NNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50086424 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.